Kainic acid monohydrate

Descripción general

Descripción

Kainic acid monohydrate is a naturally occurring compound found in certain types of seaweed. It is a potent neuroexcitatory amino acid agonist that primarily activates kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system . This compound is widely used in neuroscience research due to its ability to induce seizures and neurodegeneration, making it a valuable tool for studying epilepsy and neurotoxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kainic acid monohydrate can be synthesized through various methods. One common approach involves the isolation of kainic acid from the red seaweed Digenea simplex, followed by its conversion to the monohydrate form . The synthetic process typically includes steps such as extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from seaweed, followed by chemical synthesis to ensure high purity and consistency. The compound is then lyophilized to obtain the monohydrate form .

Análisis De Reacciones Químicas

2.1. Hydrolysis Reactions

Kainic acid monohydrate can undergo hydrolysis in aqueous environments, leading to the formation of various derivatives. This reaction is significant in biological systems where kainic acid may interact with water to yield products that can affect neuronal excitability.

-

Reaction Equation :

2.2. Decarboxylation

In certain conditions, kainic acid can undergo decarboxylation, which involves the removal of a carboxyl group, potentially altering its neuroactive properties. This reaction may be facilitated by heat or specific enzymes.

-

Reaction Equation :

2.3. Interaction with Receptors

Kainic acid acts as an agonist at glutamate receptors, specifically the ionotropic glutamate receptors (iGluRs). Its interaction with these receptors can lead to excitatory neurotransmission and has been extensively studied in models of epilepsy and neurodegeneration.

-

Mechanism :

-

Kainic acid binds to the glutamate receptor, causing conformational changes that allow for ion flow across the neuronal membrane, leading to depolarization and increased neuronal firing rates.

-

2.4. Oxidative Reactions

Kainic acid can also participate in oxidative reactions, particularly in biological systems where reactive oxygen species (ROS) are present. These reactions may contribute to its neurotoxic effects, as oxidative stress is a known factor in neuronal damage.

-

Reaction Overview :

-

Kainic acid may react with ROS to form various oxidized products, which can further interact with cellular components leading to damage.

-

3.1. Neurophysiological Effects

Research indicates that focal injection of kainic acid into the hippocampus of mice leads to significant increases in neuronal firing rates, which can be measured through electrophysiological techniques . The following table summarizes key findings from studies on kainic acid's effects on neuronal activity:

3.2. Chemical Stability and Decomposition

The stability of this compound under various conditions has been assessed through thermal analysis and chromatography methods, indicating that it remains stable under standard laboratory conditions but shows sensitivity to extreme pH levels and high temperatures.

-

Stability Data :

| Condition | Stability Observed |

|---|---|

| Neutral pH | Stable |

| High Temperature | Decomposition observed |

| Extreme pH | Degradation noted |

Aplicaciones Científicas De Investigación

Epilepsy Research

Kainic acid is widely utilized to induce seizures in animal models, particularly in mice. This approach helps researchers study the mechanisms underlying epilepsy and evaluate potential therapeutic interventions.

Case Study: Kainic Acid-Induced Seizures in DBA/2 Mice

A study investigated the effects of kainic acid on three different strains of DBA/2 mice. The mice were administered subcutaneous injections of kainic acid at a dose of 10 mg/kg. Key findings included:

- Survival Rates : Approximately 46.7% to 53.3% survival across the strains post-administration.

- Seizure Phenotype Scoring : Seizure severity was assessed using a six-point scale, with scores ranging from 2 to 4 observed within two hours post-injection.

- Behavioral Changes : The Y-maze test indicated reduced alternation behavior in kainic acid-treated groups compared to controls .

| Strain | Survival Rate (%) | Seizure Score (Mean) | Y-Maze Alternation (%) |

|---|---|---|---|

| DBA/2Kor1 | 46.7 | 3.0 | 54.6 |

| DBA/2A | 53.3 | 3.5 | 54.1 |

| DBA/2B | 46.7 | 3.2 | 53.6 |

Neurotoxicity Studies

Kainic acid's excitotoxic properties make it an essential tool for studying neurodegeneration and neuronal cell death mechanisms.

Case Study: Neurotoxic Effects on Hippocampal Neurons

In a study focused on the hippocampus, kainic acid was injected into hippocampal slices, resulting in increased neuronal activity and subsequent excitotoxicity:

- Increase in Neuronal Activity : Following injection, local firing rates increased significantly.

- Cell Loss : Neuronal cell loss was observed in the CA3 region, with significant differences noted between normal and N-Shc deficient mice, indicating varying susceptibility to KA-induced damage .

| Time Post-Injection (Days) | C57BL/6 Neurons (Cells/10^4 µm²) | N-Shc+/+ Neurons (Cells/10^4 µm²) | N-Shc−/− Neurons (Cells/10^4 µm²) |

|---|---|---|---|

| Day 1 | 15.5 | 20.2 | 45.0 |

| Day 7 | 18.1 | 18.0 | 44.0 |

Mechanistic Studies of Excitotoxicity

Kainic acid serves as a model compound for understanding excitotoxicity mechanisms at the cellular level.

Pharmacological Studies

The compound is also employed in pharmacological studies to assess drug efficacy against seizure induction.

Case Study: Evaluation of Neuroprotective Agents

Research has demonstrated that various compounds can mitigate KA-induced seizures and neuronal loss:

- Agents that inhibit glutamate receptors have shown promise in reducing seizure severity.

- Studies indicate that pre-treatment with certain neuroprotective agents can significantly lower the extent of neuronal damage after KA administration .

Environmental Toxicology

Kainic acid is naturally occurring in certain seaweeds and has been studied for its ecological impacts.

Case Study: Kainic Acid in Seaweed

Research on Palmaria palmata (dulse) highlighted the presence of kainic acid and its potential effects on marine ecosystems and human health when consumed . Understanding its concentration in food sources is vital for assessing dietary risks.

Mecanismo De Acción

Kainic acid monohydrate exerts its effects by binding to kainate receptors, which are ionotropic glutamate receptors. Upon binding, kainic acid induces the opening of sodium channels, leading to an influx of sodium ions and subsequent depolarization of the neuron. This depolarization triggers excitatory postsynaptic potentials and can lead to neuronal excitation or excitotoxicity, depending on the concentration of kainic acid . The compound also disrupts mitochondrial function, leading to the release of lactate dehydrogenase and the generation of lipid peroxides, which are key mediators of inflammation and oxidative stress .

Comparación Con Compuestos Similares

Domoic Acid: Another potent neurotoxin that acts on kainate receptors but has a higher affinity than kainic acid.

Glutamic Acid: A naturally occurring amino acid that serves as the principal excitatory neurotransmitter in the central nervous system.

Quisqualic Acid: An agonist for both kainate and AMPA receptors, used in similar research applications.

Uniqueness of Kainic Acid Monohydrate: this compound is unique due to its high selectivity for kainate receptors and its ability to induce specific neurotoxic effects, making it an invaluable tool for studying the mechanisms of excitotoxicity and neurodegeneration .

Actividad Biológica

Kainic acid monohydrate (KA) is a potent excitatory amino acid that acts primarily as an agonist at glutamate receptors, particularly the kainate subtype. It is widely used in neurobiological research to model various neurological conditions, including epilepsy and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its effects on neuronal excitability, neurodegeneration, and its role in inflammatory processes.

Kainic acid primarily exerts its effects through the activation of ionotropic glutamate receptors, leading to an influx of sodium and calcium ions into neurons. This excitotoxicity can result in neuronal damage and death, mimicking the pathological features observed in conditions such as Alzheimer's disease and epilepsy.

- Excitotoxicity : KA-induced excitotoxicity is characterized by increased intracellular calcium levels, which activate various signaling pathways, including those involving caspases and nuclear factor-kappa B (NF-κB) .

- Seizure Induction : The administration of KA induces seizures in animal models, making it a valuable tool for studying epilepsy. Seizures are typically assessed using Racine's scale, which classifies seizure severity based on behavioral responses .

Case Studies and Experimental Evidence

-

Seizure Phenotype in DBA/2 Mice :

A study evaluated the seizure responses of three different strains of DBA/2 mice following KA administration. The survival rates were approximately 46.7% for DBA/2Kor1 and DBA/2B, and 53.3% for DBA/2A. Seizures were scored on a scale from 0 to 6, with most mice exhibiting scores between 2 and 4 within two hours post-injection .Mouse Strain Survival Rate (%) Seizure Score Range DBA/2Kor1 46.7 2-4 DBA/2A 53.3 2-4 DBA/2B 46.7 2-4 -

Neuronal Cell Loss :

In another study involving C57BL/6 mice, KA administration led to significant neuronal cell loss in the CA3 region of the hippocampus. This loss was more pronounced in wild-type mice compared to N-Shc knockout mice, indicating a protective mechanism against KA-induced neurodegeneration .Time Post-KA Injection (Days) C57BL/6 Neuronal Loss (Cells/10^4 μm²) N-Shc+/+ Neuronal Loss (Cells/10^4 μm²) N-Shc−/− Neuronal Loss (Cells/10^4 μm²) 1 18.1 ± 2.5 43.5 ± 4.2 Significantly less 7 15.5 ± 5.9 20.2 ± 4.4 Significantly less -

Inflammatory Response :

Kainic acid has been shown to activate inflammasomes in APP23 mice, leading to increased production of amyloid β-protein—a hallmark of Alzheimer's disease pathology. The study demonstrated that KA treatment significantly elevated levels of NLRP3 and IL-1β within the brain tissue over time .

Behavioral Assessments

Behavioral tests such as the Y-maze have been employed to assess cognitive deficits following KA administration. Results indicated a decrease in alternation behavior among KA-treated mice compared to controls, suggesting impaired memory function associated with seizure activity .

Propiedades

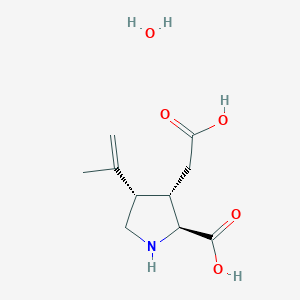

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNZRJRSYLQHLT-SLGZUKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206732 | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58002-62-3 | |

| Record name | Kainic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of kainic acid monohydrate?

A1: The research paper focuses on elucidating the three-dimensional structure of this compound using X-ray crystallography. While the abstract doesn't provide specific details on the molecular formula and weight, it highlights that the study successfully determined the crystal and molecular structure of this compound []. This information is crucial for understanding the compound's interactions at a molecular level and paves the way for further research on its biological activity and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.